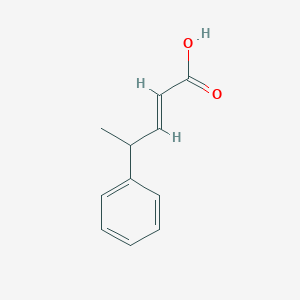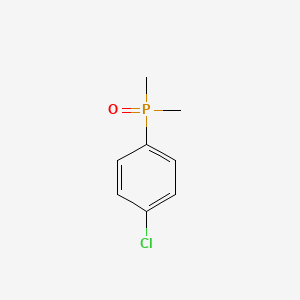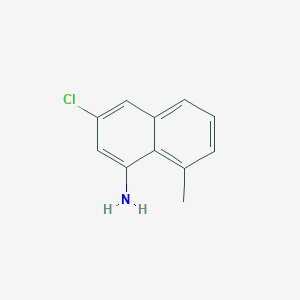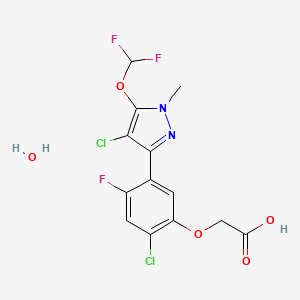
2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate is a synthetic compound known for its applications in various scientific fields. It is a derivative of pyraflufen-ethyl, a herbicide used to control broadleaf weeds. The compound’s unique structure and properties make it a subject of interest in chemical, biological, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate involves multiple steps, starting with the preparation of the pyrazole ring. The process typically includes:
Formation of the pyrazole ring: This step involves the reaction of appropriate precursors under controlled conditions to form the pyrazole ring.
Introduction of chloro and difluoromethoxy groups: These groups are introduced through substitution reactions using suitable reagents.
Attachment of the phenoxyacetic acid moiety: The final step involves the coupling of the pyrazole derivative with phenoxyacetic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloro and fluorine atoms can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the determination of herbicide content in various samples.
Biology: Studied for its effects on plant physiology and its potential use in controlling weed growth.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the formulation of herbicides and other agrochemical products.
Mecanismo De Acción
The compound exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase (Protox), which is crucial in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage and cell death in target organisms. The molecular targets and pathways involved include the disruption of cellular membranes and interference with photosynthesis.
Comparación Con Compuestos Similares
Similar Compounds
Pyraflufen-ethyl: The parent compound, known for its herbicidal properties.
Carfentrazone-ethyl: Another herbicide with a similar mode of action.
Imazaquin: A herbicide used for controlling broadleaf weeds and grasses.
Uniqueness
2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate is unique due to its specific chemical structure, which imparts distinct properties and applications. Its combination of chloro, fluoro, and difluoromethoxy groups enhances its effectiveness and selectivity as a herbicide.
Propiedades
Fórmula molecular |
C13H11Cl2F3N2O5 |
|---|---|
Peso molecular |
403.13 g/mol |
Nombre IUPAC |
2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetic acid;hydrate |
InChI |
InChI=1S/C13H9Cl2F3N2O4.H2O/c1-20-12(24-13(17)18)10(15)11(19-20)5-2-8(23-4-9(21)22)6(14)3-7(5)16;/h2-3,13H,4H2,1H3,(H,21,22);1H2 |
Clave InChI |
JQVSWVBOQOHUDO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)OCC(=O)O)Cl)OC(F)F.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


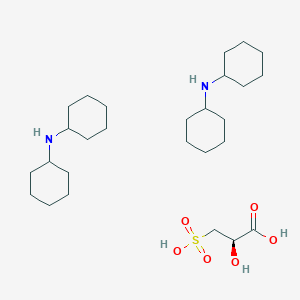
![{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B12837759.png)
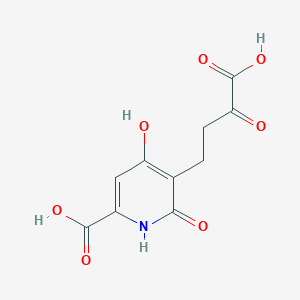


![4,6-Bis((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B12837795.png)

![6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12837810.png)
